molecular formula C27H24O2S B14687006 1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene CAS No. 33641-38-2

1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene

Cat. No.: B14687006
CAS No.: 33641-38-2
M. Wt: 412.5 g/mol
InChI Key: HTUMGVKVDVFUGR-UHFFFAOYSA-N
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Description

1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is a chemical compound with the molecular formula C27H24O2S and a molecular weight of 412.552 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to a propane backbone, and three benzene rings. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene typically involves the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene involves its interaction with molecular targets through its phenylsulfonyl and benzene groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is unique due to its specific arrangement of three benzene rings and a phenylsulfonyl group attached to a propane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

33641-38-2

Molecular Formula

C27H24O2S

Molecular Weight

412.5 g/mol

IUPAC Name

[2-(benzenesulfonyl)-2,3-diphenylpropyl]benzene

InChI

InChI=1S/C27H24O2S/c28-30(29,26-19-11-4-12-20-26)27(25-17-9-3-10-18-25,21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20H,21-22H2

InChI Key

HTUMGVKVDVFUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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